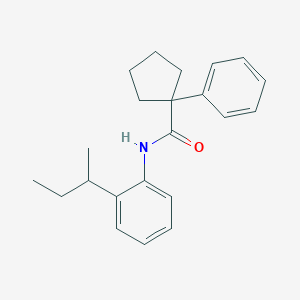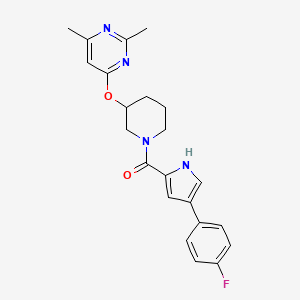
N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available sources .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Physical and Chemical Properties Analysis
While the compound’s CAS number is known, its physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .Scientific Research Applications
1. Computational Analysis of Formamide Derivatives
Research on formamide and its derivatives, including N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide, has involved computational analysis. One study focused on computing stable conformations of formamide and its derivatives, using the EPEN/2-model developed for investigating peptides. The results aligned qualitatively with experimental data obtained in unpolar solvents (Walther, 1987).
2. Synthesis of Novel Derivatives and Their Analysis
Formamide derivatives have been synthesized and analyzed in various studies. For instance, a method for synthesizing 1-formyl-1,2-dihydroquinolines from o-(1-hydroxy-2-alkenyl)phenyl isocyanides was developed, offering an efficient route to these compounds (Kobayashi et al., 1995).
3. Molecular Docking and Surface Analysis
Molecular docking studies have been conducted on formamide derivatives to understand their interaction with various receptors. For example, a study explored the antimicrobial properties of N-(4-Bromo-Phenyl)-Formamide, a formamide derivative, using single crystal X-ray diffraction and Hirshfeld surface analysis (Malek et al., 2020).
4. Exploring the Structure and Dynamics of Formamide Derivatives
The structure and dynamics of various N-substituted formamides, including those similar to this compound, have been a subject of study. For instance, research on the structure of N-(azol-N-yl) formamides using crystallography and dynamic NMR spectroscopy provided insights into their molecular configurations (Salazar et al., 1993).
5. Potential Applications in Green Chemistry
Research into formamides, including this compound, has also explored their potential in green chemistry applications. One study investigated the synthesis of formamides using CO2 as a carbon source, highlighting the importance of these compounds in sustainable chemical processes (Liu et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-3-17(2)19-13-7-8-14-20(19)23-21(24)22(15-9-10-16-22)18-11-5-4-6-12-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQIZQAENFQHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361770.png)
![N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2361772.png)
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide](/img/structure/B2361773.png)
![1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2361774.png)
![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2361775.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2361778.png)

![4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2361782.png)
![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2361786.png)
![N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2361787.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361789.png)

![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)
